2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-hydroxy-7,7-dimethyl-8,9-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)4-10-8-11-6(13)3-7(14)12(8)5-9/h3,13H,4-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWHPZFZZTUMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=NC(=CC(=O)N2C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is a member of the pyrimidine family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.23 g/mol
- CAS Number : Not widely reported; specific identifiers may vary.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro studies demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines:
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 100 µM after 48 hours.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 100 |
| HeLa | 150 |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a mechanism for inducing apoptosis.
- Modulation of Cell Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized by liver enzymes; specific pathways remain under investigation.
- Excretion : Excreted mainly through urine.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological properties that make it a candidate for further research and application:
1. Anticancer Activity
Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that certain substituted pyrimidines exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Antiviral Properties
The compound has been explored for its antiviral potential, particularly against HIV. It has been noted that modifications to the pyrimidine structure can enhance its efficacy as an HIV integrase inhibitor . This aspect is crucial for developing new antiretroviral therapies.
3. Antimicrobial Effects
Studies indicate that compounds similar to 2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one exhibit antimicrobial properties. They have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .
Synthesis and Derivatives
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. For example, it can be synthesized from 1,1-dimethyl-3,5-cyclohexanedione and malononitrile in the presence of a catalyst such as DMAP . Various derivatives have been synthesized to enhance its biological activity and selectivity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antiviral Research
In another study focused on HIV research, derivatives were tested for their ability to inhibit HIV integrase activity. The results indicated that specific modifications to the pyrimidine ring significantly increased antiviral potency .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key derivatives and their attributes:
Pharmacological and Physicochemical Properties
- Polarity : The target’s 2-OH group increases water solubility vs. 2-CH₃ () or 2-Ph () analogs.
- Bioactivity: Risperidone’s benzisoxazole-piperidinyl side chain drives CNS activity . Morpholino/trifluoromethyl groups in and enhance kinase binding via hydrophobic/electronic effects. Halogenated derivatives () may exhibit improved metabolic resistance.
Preparation Methods
Synthesis of the Core Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold
A key intermediate in the preparation is 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 63234-80-0), which serves as a precursor for further modifications.
- Hydrogenation Step :
Starting from 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the compound is dissolved in 6N hydrochloric acid, and 10% palladium on carbon catalyst is added.
The mixture undergoes hydrogenation under 35 psi hydrogen pressure at room temperature for 8 hours.
Post-reaction, the mixture is filtered, concentrated under reduced pressure, and precipitated with isopropanol to yield the tetrahydro derivative as a white crystalline solid with a yield of approximately 90%.
| Step | Reagents & Conditions | Product Yield | Notes |
|---|---|---|---|
| Hydrogenation | 6N HCl, 10% Pd/C, H2 (35 psi), RT, 8 h | 90% | Conversion of pyrido-pyrimidinone to tetrahydro derivative |
Introduction of the 2-Hydroxy Group and 7,7-Dimethyl Substitution
- The 2-hydroxy group is typically introduced via hydroxylation reactions on the pyrimidinone ring or by using hydroxy-substituted precursors.
- The 7,7-dimethyl substitution is achieved by employing appropriately substituted starting materials or by alkylation steps during the synthesis of the pyrido[1,2-a]pyrimidin-4-one core.
Specific details on the exact reagents and conditions for the 2-hydroxy and 7,7-dimethyl substitutions are less explicitly described in the available literature, but the general approach involves condensation reactions with nitrogen-containing heterocycles and bases such as N,N-diisopropylethylamine or potassium carbonate in acetonitrile solvent under reflux conditions.
Condensation with Nitrogen-Containing Heterocycles
A common method to functionalize the core involves condensation of the chloroethyl-substituted pyrido[1,2-a]pyrimidin-4-one with secondary amines or cyclic nitrogen heterocycles:
- The reaction is carried out by mixing the chloroethyl derivative with the amine in acetonitrile.
- A base such as N,N-diisopropylethylamine or anhydrous K2CO3 is added.
- The mixture is refluxed for 10-12 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the mixture is filtered, and the solvent is evaporated to isolate the product with yields ranging from 55% to 70%.
This method is adaptable for preparing hydroxy-substituted derivatives by starting from hydroxy-substituted pyrido[1,2-a]pyrimidin-4-ones.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Hydrogenation | 6N HCl, 10% Pd/C, H2 (35 psi), RT, 8 h | 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 90 | Conversion to tetrahydro derivative |
| 2 | Condensation with secondary amines | Chloroethyl derivative + cyclic amines, N,N-diisopropylethylamine or K2CO3, acetonitrile, reflux 10-12 h | Substituted pyrido[1,2-a]pyrimidin-4-one derivatives | 55-70 | Functionalization with nitrogen heterocycles |
| 3 | Hydroxylation / Hydroxy substitution | Hydroxy-substituted precursors or hydroxylation methods | 2-hydroxy substituted derivatives | Not specified | Typically integrated during or after condensation |
Research Findings and Characterization
- The synthesized compounds were characterized by IR, ^1H NMR, and mass spectrometry.
- Key IR absorptions include carbonyl (C=O) stretching around 1667 cm^-1 and C=N stretching near 1630 cm^-1.
- ^1H NMR spectra confirm the presence of aromatic and aliphatic protons consistent with the tetrahydro and hydroxy substitutions.
- Elemental analysis and single crystal X-ray diffraction have been used to confirm structures in some cases.
Patented Processes
A patent (AU2018337597A1) describes processes for pyrido[1,2-a]pyrimidin-4-one derivatives, including functionalization at various positions with nitrogen heterocycles and spirocyclic amines, indicating the versatility of the synthetic approach. Although the patent focuses on related derivatives, the methodologies are applicable to the preparation of 2-hydroxy-7,7-dimethyl derivatives through similar condensation and substitution strategies.
Q & A
Q. What are the established synthetic routes for 2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one, and what key reaction conditions are critical for achieving high yields?
Methodological Answer: The synthesis of this compound typically involves cyclization of precursors such as substituted pyrimidines or pyridines. A critical step is the formation of the bicyclic pyrimido-pyrimidinone core, which can be achieved via acid- or base-catalyzed cyclization. For example, cyclization under reflux with acetic acid or using Lewis acids (e.g., ZnCl₂) has been effective for similar scaffolds . The 7,7-dimethyl substituents may require pre-functionalization of the starting material (e.g., using dimethyl malonate derivatives) to avoid steric hindrance during ring closure. Post-cyclization hydroxylation at the 2-position can be accomplished via oxidation (e.g., mCPBA) or enzymatic methods .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structural integrity and regiochemistry of the pyrimido[1,2-a]pyrimidinone core?
Methodological Answer:
- ¹H/¹³C NMR: The deshielded proton at C4 (adjacent to the carbonyl) typically appears as a singlet near δ 8.5–9.0 ppm. The 7,7-dimethyl groups show two singlets integrating for six protons in the δ 1.2–1.5 ppm range. 2D NMR (HSQC, HMBC) confirms connectivity, with HMBC correlations from the C4 proton to the carbonyl carbon (C4a) and adjacent carbons .
- IR: A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and a broad O-H stretch (if hydroxylated) at ~3200–3500 cm⁻¹ are key markers .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula, while fragmentation patterns validate the bicyclic structure .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction outcomes when varying substituents on the pyrimido[1,2-a]pyrimidinone scaffold, particularly regarding steric effects from 7,7-dimethyl groups?
Methodological Answer: Steric hindrance from the 7,7-dimethyl groups can impede cyclization or functionalization. Strategies include:
- Solvent Optimization: Using polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
- Catalyst Screening: Testing bulky Lewis acids (e.g., AlCl₃) to pre-organize reactants or enzymes (e.g., lipases) for regioselective modifications .
- Computational Modeling: DFT calculations predict energy barriers for cyclization steps, guiding substituent placement .
For example, highlights the use of palladium catalysts in Heck reactions for vinyl group introduction on sterically hindered analogs, which could be adapted for hydroxylation .
Q. How do computational methods (DFT, molecular docking) predict the bioactivity of 2-hydroxy-7,7-dimethyl derivatives compared to non-hydroxylated analogs?
Methodological Answer:
- DFT Studies: Calculate the electron density of the hydroxyl group to assess hydrogen-bonding potential. The 2-hydroxy group may enhance binding to biological targets (e.g., kinases) compared to non-hydroxylated analogs .
- Molecular Docking: Dock the compound into active sites of target proteins (e.g., PI3K, as in ). Compare binding scores to Risperidone derivatives (), where hydroxylation improves pharmacokinetic properties .
- ADMET Prediction: Tools like SwissADME evaluate solubility and metabolic stability. Hydroxylation generally increases hydrophilicity but may reduce membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
